2-Cyanoethane-1-sulfonamide

CAS No.: 97716-80-8

Cat. No.: VC2926923

Molecular Formula: C3H6N2O2S

Molecular Weight: 134.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 97716-80-8 |

|---|---|

| Molecular Formula | C3H6N2O2S |

| Molecular Weight | 134.16 g/mol |

| IUPAC Name | 2-cyanoethanesulfonamide |

| Standard InChI | InChI=1S/C3H6N2O2S/c4-2-1-3-8(5,6)7/h1,3H2,(H2,5,6,7) |

| Standard InChI Key | LQVQJTDKXVPNIL-UHFFFAOYSA-N |

| SMILES | C(CS(=O)(=O)N)C#N |

| Canonical SMILES | C(CS(=O)(=O)N)C#N |

Introduction

Chemical Structure and Properties

Structural Characteristics

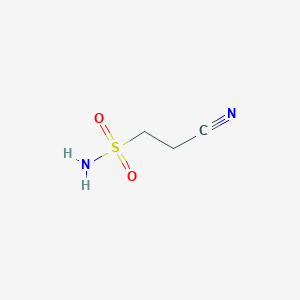

2-Cyanoethane-1-sulfonamide features a two-carbon backbone with a sulfonamide group (-SO₂NH₂) at the 1-position and a cyano group (-CN) at the 2-position. This arrangement creates a molecule with potential for multiple interactions including hydrogen bonding through the sulfonamide group and dipole interactions via the cyano functionality. Based on structural similarities with related compounds, we can infer certain properties for this molecule.

Physicochemical Properties

The physicochemical properties of 2-Cyanoethane-1-sulfonamide can be approximated by examining related compounds such as N-{bicyclo[1.1.1]pentan-1-yl}-1-cyanoethane-1-sulfonamide . The following table presents the estimated properties of 2-Cyanoethane-1-sulfonamide:

The compound is expected to exhibit moderate water solubility due to its polar functional groups, while maintaining some lipophilic character from its carbon backbone. The presence of both hydrogen bond donors and acceptors suggests potential for intermolecular interactions that would influence its crystal packing and solubility profile.

Synthesis Methods

Traditional Approaches

The synthesis of 2-Cyanoethane-1-sulfonamide typically follows general methods used for sulfonamide preparation. Traditional approaches include:

-

Reaction of 2-cyanoethanesulfonyl chloride with ammonia or ammonium salts

-

Oxidation of 2-cyanoethanethiol followed by amination

-

Alkylation of existing sulfonamides with cyanoethyl electrophiles

These methods, while effective, often involve harsh reaction conditions and potentially hazardous reagents, necessitating the development of more sustainable alternatives.

Modern Synthetic Strategies

Recent advances in sulfonamide synthesis have focused on developing greener and more efficient methodologies. Several innovative approaches could be applied to the synthesis of 2-Cyanoethane-1-sulfonamide:

Metal-Catalyzed Approaches

Copper-catalyzed methodologies have emerged as valuable tools for sulfonamide synthesis. For instance, a copper-catalyzed three-component reaction of arylboronic acids, nitroarenes, and potassium pyrosulfite (K₂S₂O₅) has been reported for obtaining sulfonamides with good functional group tolerance . This approach could potentially be modified for the synthesis of cyano-substituted derivatives.

Cyanide-Mediated Synthesis

A particularly relevant approach for 2-Cyanoethane-1-sulfonamide synthesis involves cyanide-mediated processes. Researchers have reported a facile synthesis of sulfonamides from vinyl sulfones via an addition-elimination sequence where the in situ generation of nucleophilic sulfinate ion is mediated by cyanide . This method offers high selectivity for S-alkylation and could be adapted for the preparation of cyano-substituted sulfonamides.

Green Chemistry Approaches

Recent trends emphasize the use of environmentally benign reaction conditions. For example, deep eutectic solvents (DES) have been employed as green reaction media for the synthesis of sulfonamides using Na₂S₂O₅, nitro compounds, and triaryl bismuth under copper-catalyzed conditions . Such approaches minimize waste generation and avoid toxic organic by-products.

The following table compares different synthetic approaches that could be applied to 2-Cyanoethane-1-sulfonamide:

Applications and Significance

Pharmaceutical Relevance

Recent Research Developments

Synthetic Methodology Advances

Recent research has focused on developing more efficient and environmentally friendly methods for synthesizing sulfonamides, which could be applied to 2-Cyanoethane-1-sulfonamide:

-

One-pot synthetic approaches using sulfonyl transfer agents as alternatives to sulfonyl chlorides

-

Metal-catalyzed processes that enable direct sulfonamidation reactions

-

Photocatalytic methods for sulfonamide synthesis under mild conditions

Comparative Analysis

Structural Comparison with Other Sulfonamides

The following table provides a comparative analysis of 2-Cyanoethane-1-sulfonamide with other sulfonamide derivatives:

Reactivity Patterns

The reactivity of 2-Cyanoethane-1-sulfonamide is likely influenced by both the sulfonamide and cyano functional groups:

-

The sulfonamide NH can participate in deprotonation reactions, especially under basic conditions

-

The cyano group can undergo hydrolysis to amides or carboxylic acids, reduction to amines, or addition reactions

-

The carbon adjacent to the cyano group likely possesses enhanced acidity due to the electron-withdrawing effect of the cyano group

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume